N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt is a chemical compound known for its unique properties and applications in various fields. It is characterized by its molecular structure, which includes a nitrophenylsulfenyl group attached to L-tyrosine, and is stabilized by di(cyclohexyl)ammonium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt typically involves the reaction of L-tyrosine with nitrophenylsulfenyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of L-tyrosine. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and chromatography .
Scientific Research Applications
N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt involves its interaction with specific molecular targets. The nitrophenylsulfenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- N-O-Nitrophenylsulfenyl-L-tryptophan di(cyclohexyl)ammonium salt
- N-O-Nitrophenylsulfenyl-L-cysteine di(cyclohexyl)ammonium salt
- N-O-Nitrophenylsulfenyl-L-phenylalanine di(cyclohexyl)ammonium salt
Uniqueness
N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its stability and versatility in various chemical reactions. Its ability to form covalent bonds with proteins and enzymes makes it particularly valuable in biochemical research .
Properties
Molecular Formula |
C27H37N3O5S |
---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C15H14N2O5S.C12H23N/c18-11-7-5-10(6-8-11)9-12(15(19)20)16-23-14-4-2-1-3-13(14)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,12,16,18H,9H2,(H,19,20);11-13H,1-10H2/t12-;/m0./s1 |
InChI Key |
YDRHRXMLHGDAIL-YDALLXLXSA-N |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.